[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid
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Overview
Description
[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include an ester group, a hydrazinecarboxylic acid moiety, and a phenylmethoxy substituent. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the ester group: This step involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the ester linkage.
Introduction of the hydrazinecarboxylic acid moiety: This step involves the reaction of the ester intermediate with hydrazine or a hydrazine derivative under controlled conditions to introduce the hydrazinecarboxylic acid group.
Addition of the phenylmethoxy substituent: This step involves the reaction of the intermediate with a phenylmethoxy compound, such as benzyl alcohol, in the presence of a suitable catalyst to introduce the phenylmethoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with new functional groups replacing the original substituents.
Scientific Research Applications
[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of [S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their catalytic function.
Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
- [S-(R,R)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid analogs**: Compounds with similar structural features but different substituents or functional groups.
Hydrazinecarboxylic acid derivatives: Compounds containing the hydrazinecarboxylic acid moiety with different ester or substituent groups.
Phenylmethoxy-substituted compounds: Compounds with the phenylmethoxy group attached to different core structures.
Properties
CAS No. |
184177-88-6 |
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Molecular Formula |
C17H28N2O3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl N-[[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate |
InChI |
InChI=1S/C17H28N2O3/c1-6-15(18-19-16(20)22-17(3,4)5)13(2)21-12-14-10-8-7-9-11-14/h7-11,13,15,18H,6,12H2,1-5H3,(H,19,20)/t13-,15-/m0/s1 |
InChI Key |
IJLZRIHVBSTUSD-ZFWWWQNUSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)OCC1=CC=CC=C1)NNC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C(C)OCC1=CC=CC=C1)NNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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